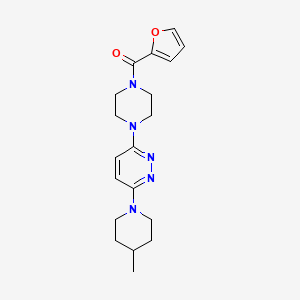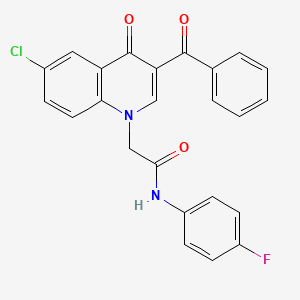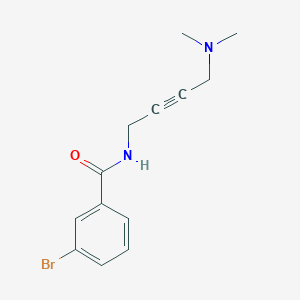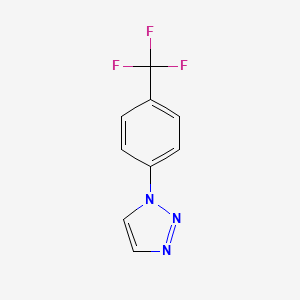
2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an indole group, and a morpholino group . These groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, indole, and morpholino groups would significantly influence the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, indole, and morpholino groups could affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Dichlorobenzonitriles
Dichlorobenzonitriles (DCBNs) serve as essential organic intermediates in the production of fine chemicals. They find applications in herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials . The ammoxidation of dichlorotoluenes (DCTs) is an industrially significant process for DCBN production. Notably, 2,4-dichlorobenzonitrile can be directly synthesized by ammoxidation of 2,4-dichlorobenzyl chloride, yielding higher yields at lower reaction temperatures compared to ammoxidation of 2,4-dichlorotoluene .
Antibacterial and Antifungal Agents
2,4-Dichlorobenzyl chloride derivatives have been explored for their antibacterial and antifungal properties. These compounds are present in some antiseptic lozenges and exhibit in vitro antiviral action . Further research into their efficacy against specific bacterial strains could provide valuable insights.
Catalytic Gas-Phase Ammoxidation
The synthesis of 2,5-dichlorobenzonitrile via catalytic gas-phase ammoxidation represents an innovative approach. By chloromethylating p-dichlorobenzene first and subsequently ammoxidizing the resulting 2,5-dichlorobenzyl chloride, researchers achieved a total yield of 67% . This method offers a simple and economical route for preparing multi-chlorobenzonitriles.
1,2,4-Triazolium Derivatives
Starting from commercially available 1H-1,2,4-triazole, 2,4-dichlorobenzyl chloride has been used to synthesize novel 1,2,4-triazolium derivatives. These derivatives were evaluated for their antibacterial and antifungal activities . Further investigations could explore their potential in drug development.
Mecanismo De Acción
Target of Action
It’s worth noting that dichlorobenzyl alcohol, a related compound, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a structurally similar compound, is thought to exert its antiseptic effects through denaturation of external proteins and rearrangement of the tertiary structure proteins . Its local anesthetic action is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
Dichlorobenzyl alcohol, a related compound, has been found to deactivate respiratory syncytial virus and sars-cov .
Result of Action
Dichlorobenzyl alcohol, a structurally similar compound, is known to kill bacteria and viruses associated with mouth and throat infections .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S/c22-16-6-5-15(18(23)11-16)14-30(27,28)20-12-25(19-4-2-1-3-17(19)20)13-21(26)24-7-9-29-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLZAUZLZJCJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)


![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)

![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)
